2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivative Demonstrates 4.2-Fold Superior Anti-MRSA Potency Versus Sultamicillin
A 1,3,4-oxadiazole benzimidazole hybrid containing the 4-chlorophenyl oxadiazole moiety (compound 5a) exhibited a MIC of 6 µg/mL against MRSA (ATCC 4330), achieving 4.2-fold greater potency than the clinical comparator sultamicillin, which required 25 µg/mL for the same inhibitory effect [1]. Initial screening against S. aureus (ATCC 29213) demonstrated that compounds in this series achieved MIC values of 2–6 µg/mL compared to ampicillin at 100 µg/mL [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | 6 µg/mL |
| Comparator Or Baseline | Sultamicillin: 25 µg/mL |
| Quantified Difference | 4.2-fold lower MIC (higher potency) |
| Conditions | MRSA (ATCC 4330), broth dilution method |
Why This Matters
This quantitative superiority directly informs antibiotic discovery programs targeting MRSA, where achieving lower MIC values correlates with reduced dosing requirements and potentially improved therapeutic indices.
- [1] ChemistrySelect. Synthesis and Design of New 1,3,4-Oxadiazole Benzimidazole Hybrids as Potential Antibacterial Agents Against MRSA by Targeting FabI. 2024; compound 5a: 5-(2-(4-Chlorophenyl)-1H-benzo[d]imidazol-6-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. View Source
